An In-depth Technical Guide to Lamotrigine-13C,d3: Structure, Properties, and Applications
An In-depth Technical Guide to Lamotrigine-13C,d3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled compound Lamotrigine-13C,d3, a critical tool in the bioanalysis of the widely used anticonvulsant and mood stabilizer, lamotrigine. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative mass spectrometry-based assays.
Chemical Structure and Properties
Lamotrigine-13C,d3 is a stable isotope-labeled analog of lamotrigine. The labeling involves the substitution of one carbon atom with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms with deuterium (³H or d). This isotopic enrichment results in a molecule that is chemically identical to lamotrigine but has a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry analysis.
The IUPAC name for Lamotrigine-13C,d3 is 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(5-¹³C)1,2,4-triazine-3,5-diamine.[1][2]
Physicochemical Properties
The key physicochemical properties of Lamotrigine-13C,d3 are summarized in the table below. These properties are essential for its use in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ | [3] |
| Molecular Weight | 260.10 g/mol | [1] |
| Exact Mass | 259.0300357 Da | [1] |
| Monoisotopic Mass | 259.0300357 Da | |
| CAS Number | 2517756-06-6 | |
| Unlabeled CAS Number | 84057-84-1 | |
| Appearance | White to cream-colored powder | |
| Solubility | Soluble in DMSO and isopropanol; slightly soluble in water | |
| Melting Point | 216-218 °C (for unlabeled lamotrigine) | |
| pKa | 5.7 (for unlabeled lamotrigine) | |
| LogP | 1.4 | |
| Storage Temperature | -20°C |
Structural Relationship
The structural relationship between lamotrigine and its isotopically labeled form, Lamotrigine-13C,d3, is illustrated in the diagram below. The sites of isotopic labeling are highlighted.
Caption: Isotopic labeling of Lamotrigine to yield Lamotrigine-13C,d3.
Synthesis
While detailed proprietary synthesis protocols for Lamotrigine-13C,d3 are not publicly available, a general synthetic strategy can be inferred from the known synthesis of lamotrigine and standard isotopic labeling techniques. The synthesis of lamotrigine typically involves the cyclization of an intermediate derived from 2,3-dichlorobenzoyl cyanide and aminoguanidine.
The introduction of the isotopic labels would likely involve:
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Deuterium Labeling: The three deuterium atoms on the phenyl ring are introduced by using a deuterated starting material, such as deuterated 2,3-dichloroiodobenzene, in the initial steps of the synthesis.
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Carbon-13 Labeling: The ¹³C atom in the triazine ring is incorporated by using a ¹³C-labeled precursor, such as ¹³C-labeled aminoguanidine, during the cyclization step.
Application in Bioanalysis
The primary application of Lamotrigine-13C,d3 is as an internal standard (IS) for the quantitative analysis of lamotrigine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, matrix effects, and instrument response.
Mass Spectrometry Data
In a typical LC-MS/MS method, both lamotrigine and Lamotrigine-13C,d3 are monitored using multiple reaction monitoring (MRM). The precursor and product ions for each compound are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lamotrigine | 256.1 | 211.3 | |
| Lamotrigine-13C,d3 | 262.1 | 217.2 |
The mass shift of +6 Da for Lamotrigine-13C,d3 (due to one ¹³C and three deuterium atoms) allows for its clear differentiation from the unlabeled analyte, ensuring accurate quantification. The product ions correspond to the cleavage of the triazine moiety of the molecule.
Experimental Protocols
The following is a representative experimental protocol for the quantification of lamotrigine in human plasma using Lamotrigine-13C,d3 as an internal standard, based on published methods.
Materials and Reagents
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Lamotrigine reference standard
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Lamotrigine-13C,d3 internal standard
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HPLC-grade methanol and acetonitrile
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Ammonium formate
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Deionized water
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Human plasma (with K₃EDTA as anticoagulant)
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Solid-phase extraction (SPE) cartridges
Sample Preparation (Solid-Phase Extraction)
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Aliquoting: Aliquot 300 µL of human plasma into a polypropylene tube.
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Internal Standard Spiking: Add 50 µL of a 500 ng/mL working solution of Lamotrigine-13C,d3 to each plasma sample.
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Vortexing: Vortex the samples for approximately 30 seconds.
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Dilution: Add 400 µL of water and vortex again for 30 seconds.
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SPE Cartridge Conditioning: Condition an SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
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Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.
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Elution: Elute the analyte and internal standard with 1 mL of methanol.
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Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried residue with 400 µL of the mobile phase.
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Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
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Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or equivalent
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Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)
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Flow Rate: 0.500 mL/min
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Column Temperature: 35±1 °C
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Autosampler Temperature: 10±1 °C
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Injection Volume: 5 µL
Mass Spectrometry Conditions
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Instrument: Triple quadrupole mass spectrometer
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Ionization Source: Electrospray ionization (ESI), positive ion mode
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Detection: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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Lamotrigine: m/z 256.1 → 211.3
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Lamotrigine-13C,d3: m/z 262.1 → 217.2
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Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the bioanalysis of lamotrigine using Lamotrigine-13C,d3.
Caption: Workflow for lamotrigine quantification using a stable isotope-labeled internal standard.
Mechanism of Action of Lamotrigine
While Lamotrigine-13C,d3 is used for analytical purposes, the therapeutic effects are derived from the unlabeled lamotrigine. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.
Caption: Lamotrigine's mechanism of action involves blocking sodium channels to reduce glutamate release.
Conclusion
Lamotrigine-13C,d3 is an indispensable tool for the accurate and precise quantification of lamotrigine in clinical and research settings. Its chemical and physical properties are well-suited for its role as an internal standard in LC-MS/MS assays. The detailed experimental protocols and understanding of its application, as outlined in this guide, are essential for drug development professionals and scientists working on the bioanalysis of lamotrigine.
